Lipophilicity-Driven SAR: Log P and Log D Comparison
The target compound exhibits an experimental/computed Log P of 0.747 to 0.798, which is significantly higher than the des-ethyl analog methyl 6-(aminomethyl)pyridine-3-carboxylate, whose Log P is estimated to be approximately -0.2 to 0.1 [1]. At physiological pH (7.4), the target compound has a computed Log D of -0.29, whereas the des-ethyl analog is more hydrophilic, with an estimated Log D < -1.0 [1][2]. This 0.5–1.0 log unit difference in lipophilicity is critical for optimizing membrane permeability and target engagement in drug discovery programs.
Des-ethyl analog: Log P ~0, Log D
Des-ethyl: 166.18, 3
Carboxylic acid: 180.20, 3
tBu ester: 236.31, 5
tert-Butyl ester: acidic (TFA/DCM)
| Evidence Dimension | Lipophilicity (Log P and Log D) |
|---|---|
| Target Compound Data | Log P = 0.747–0.798; Log D (pH 7.4) = -0.288 |
| Comparator Or Baseline | Methyl 6-(aminomethyl)pyridine-3-carboxylate (des-ethyl analog): Log P ~ -0.2 to 0.1 (estimated); Log D (pH 7.4) < -1.0 (estimated) |
| Quantified Difference | Δ Log P ≈ 0.6–1.0; Δ Log D (pH 7.4) > 0.7 |
| Conditions | Computational prediction (JChem) and vendor-reported data |
Why This Matters
Higher lipophilicity directly impacts passive membrane permeability and distribution volume, making the target compound a more suitable starting point for CNS or intracellular target programs compared to its more polar des-ethyl analog.
- [1] ChemBase. methyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate. CBID:249031. Computed Properties: Log P = 0.798, LogD (pH 7.4) = -0.288. View Source
- [2] ChemBase. methyl 6-(aminomethyl)-2-ethylpyridine-3-carboxylate. Substance ID: 529363. Hydrophobicity (logP) = 0.747. View Source
